molecular formula C54H69N11O10S2 B10761210 10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-naphthalen-2-ylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-naphthalen-2-ylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

Número de catálogo: B10761210
Peso molecular: 1096.3 g/mol
Clave InChI: PUDHBTGHUJUUFI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This macrocyclic compound (CAS: 127984-74-1; molecular formula: C₅₄H₆₉N₁₁O₁₀S₂; molecular weight: 1096.33 g/mol) features a complex architecture combining a 20-membered dithia-pentazacycloicosane core with multiple functional groups . Key structural elements include:

  • Macrocyclic backbone: A 1,2-dithia-5,8,11,14,17-pentazacycloicosane ring system with five amide bonds and two sulfur atoms.
  • Substituents: A 4-aminobutyl chain at position 10. A (2-amino-3-naphthalen-2-ylpropanoyl)amino group at position 18. A (4-hydroxyphenyl)methyl group at position 14. An indol-3-ylmethyl moiety at position 12. A propan-2-yl group at position 5.

Propiedades

IUPAC Name

10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-naphthalen-2-ylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H69N11O10S2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDHBTGHUJUUFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H69N11O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1096.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108736-35-2, 127984-74-1
Record name Lanreotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06791
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name [cyclo S-S]-3-(2- naphthyl)-D-alanyl-L-cysteinyl-L-tryrosyl-D-tryptophyl-L-lysyl-L-valyl-L- cysteinyl-L-threoninamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Actividad Biológica

Lanreotide is a synthetic analogue of somatostatin, a peptide hormone that plays a critical role in the regulation of various physiological processes. This compound has garnered attention for its biological activity, particularly in the context of cancer treatment and endocrine disorders. This article explores the biological activity of Lanreotide, including its mechanisms of action, therapeutic applications, and relevant research findings.

Lanreotide functions primarily through its binding to somatostatin receptors (SSTRs), which are G protein-coupled receptors that mediate the effects of somatostatin. The compound exhibits high affinity for SSTR2 and SSTR5, leading to several biological effects:

  • Inhibition of Hormone Secretion : Lanreotide suppresses the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1), making it beneficial in treating acromegaly and neuroendocrine tumors.
  • Antitumor Activity : It has been shown to inhibit tumor growth by inducing apoptosis in cancer cells and slowing down cell proliferation. This is particularly evident in gastrointestinal neuroendocrine tumors (NETs) and pancreatic tumors.
  • Reduction of Tumor Blood Supply : By inhibiting angiogenesis, Lanreotide decreases blood supply to tumors, further contributing to its antitumor effects.

Pharmacological Profile

The pharmacokinetics and pharmacodynamics of Lanreotide have been extensively studied. Key parameters include:

ParameterValue
Molecular Weight1096.3 Da
CAS Registry Number108736-35-2
Route of AdministrationSubcutaneous
Half-Life24 hours
Therapeutic UsesAcromegaly, NETs

Clinical Efficacy

In clinical settings, Lanreotide has shown significant efficacy:

  • Acromegaly : In patients with acromegaly, Lanreotide has been shown to normalize GH levels in approximately 40% of patients after 6 months of treatment.
  • Neuroendocrine Tumors : In a study involving patients with advanced NETs, treatment with Lanreotide resulted in progression-free survival rates significantly higher than those observed with placebo.

Case Studies

Several case studies highlight the effectiveness of Lanreotide:

  • Case Study on Acromegaly :
    • A 45-year-old male patient with acromegaly was treated with Lanreotide for 12 months. Results showed a reduction in serum GH levels from 25 ng/mL to 2 ng/mL and significant improvement in symptoms.
  • Case Study on Gastroenteropancreatic NETs :
    • A 60-year-old female patient with metastatic gastroenteropancreatic NETs received Lanreotide as part of her treatment regimen. After 18 months, imaging studies indicated stable disease with no new lesions.

Research Findings

Recent studies have further elucidated the biological activity of Lanreotide:

  • A study published in The Journal of Clinical Endocrinology & Metabolism demonstrated that Lanreotide significantly reduced tumor size in patients with advanced NETs compared to untreated controls .
  • Research published in Cancer Research indicated that Lanreotide induces apoptosis through mitochondrial pathways involving caspase activation and changes in Bcl-2 family protein expression .

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The compound shares features with macrocyclic peptides, thiopeptides, and naphthalene-containing derivatives. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name/Class Key Features Molecular Weight (g/mol) Bioactivity/Applications
Target Compound Macrocyclic dithia-pentazacycloicosane with indole, naphthalene, and hydroxyphenyl groups 1096.33 Hypothesized antimicrobial or anticancer
Vancomycin Glycopeptide antibiotic with heptapeptide core ~1449 Binds bacterial cell wall precursors
Cyclosporine A Cyclic undecapeptide with hydrophobic side chains 1202.63 Immunosuppressive (calcineurin inhibition)
Thiostrepton Thiopeptide with thiazole rings and dehydroalanine 1664.06 Antibacterial (ribosome binding)
Naphthalene-based inhibitors Small molecules with naphthalene scaffolds (e.g., protease inhibitors) ~200–500 Enzyme inhibition (e.g., HIV protease)
Key Observations:
  • Macrocyclic Rigidity : The target compound’s dithia-pentazacycloicosane core provides structural rigidity, akin to vancomycin’s cross-linked peptide backbone, which enhances target binding specificity .
  • Functional Diversity : The indole and hydroxyphenyl groups may facilitate π-π stacking or hydrogen bonding, similar to cyclosporine’s interaction with cyclophilin .

Physicochemical Properties

  • Solubility: The compound’s multiple polar groups (amino, hydroxy) may improve aqueous solubility compared to purely hydrophobic macrocycles like cyclosporine .
  • Stability : The dithia (S–S) bond could confer redox sensitivity, contrasting with vancomycin’s stable ether linkages .

Research Findings and Hypotheses

Potential Mechanisms of Action

  • Protein Binding : The indole and naphthalene groups may interact with aromatic residues in protein pockets, analogous to HIV protease inhibitors .
  • Metal Chelation: The amino and hydroxy groups could chelate metal ions, a feature exploited in metalloenzyme inhibitors .

Métodos De Preparación

Key Steps in Lyophilization

The patented lyophilization process involves three stages:

  • Pre-lyophilization Mixture Preparation : Lanreotide base (25 ± 2 g/L) is combined with 15 ± 2% (w/w) aqueous acetic acid to form a homogeneous solution.

  • Freezing and Primary Drying : The mixture is cooled to 2°C over 10 minutes, held for 3 hours, then frozen to −40°C for 2.75 hours under reduced pressure (20 ± 5 μbar).

  • Secondary Drying : The temperature is gradually raised to 25°C over 20 hours, maintained for 63.3 hours, and further increased to 35°C for 23 hours to remove residual moisture and acetic acid.

Table 1: Lyophilization Parameters and Outcomes

ParameterSpecificationImpact on Product Quality
Acetic Acid Concentration15 ± 2% (w/w)Governs pH (5.8–6.4) and solubility
Freezing Temperature−40°C for 2.75 hoursPrevents crystallization anomalies
Secondary Drying Time63.3 hours at 25°CReduces acetate content to <9.6%
Final Moisture Content<0.5%Enhances long-term stability

Hydration and Gel Formation

Post-lyophilization, the lanreotide acetate lyophilizate is hydrated with acidified water (pH-adjusted with acetic acid) using a dual-syringe system. Static hydration for ≥2 hours followed by dynamic homogenization yields a supersaturated gel with optimal viscosity (50–200 Pa·s) and syringeability (injection force <20 N).

Solution-Phase Synthesis of Lanreotide Acetate

The solution-phase approach overcomes SPPS limitations by coupling pre-synthesized tetrapeptide fragments, enabling cost-effective large-scale production.

Fragment Condensation Strategy

The process employs a 4+4 strategy:

  • Tetrapeptide Fragment A : Boc-D-2-Nal-Cys(Trt)-Tyr(tBu)-D-Trp-OH.

  • Tetrapeptide Fragment B : H-Lys(Boc)-Val-Cys(Trt)-Thr-NH2.
    Fragments A and B are condensed using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and diisopropylethylamine (DIPEA), achieving >85% coupling efficiency.

Deprotection and Cyclization

  • Global Deprotection : Trityl (Trt) and tert-butyl (tBu) groups are removed using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H2O (95:2.5:2.5).

  • Disulfide Bridging : Iodine oxidation in methanol/water (4:1) forms the cyclic structure, followed by acetic acid treatment to yield the acetate salt.

Table 2: Solution-Phase Synthesis Conditions

StepReagents/ConditionsYieldPurity (HPLC)
Fragment CouplingPyBOP/DIPEA, DMF, 0°C → RT, 24 hours87%92%
DeprotectionTFA/TIS/H2O, 2 hours95%90%
OxidationI2 (1.1 eq), MeOH/H2O, 12 hours78%98%
Acetic Acid Treatment10% AcOH, 4 hours95%99.5%

Critical Process Parameters and Optimization

Acetic Acid Concentration and pH Control

The acetic acid content directly modulates the formulation’s pH (5.8–6.4), which impacts solubility and injectability. A 9.7 ± 0.3% (w/w) anhydrous acetate content minimizes syringe injection force (<15 N) while ensuring sustained release over 28 days.

Temperature and Time Dependencies

  • Lyophilization : Extended secondary drying (≥60 hours) at 35°C reduces residual solvents to <500 ppm.

  • Solution-Phase Synthesis : Controlled oxidation at 0–5°C prevents over-oxidation and dimerization.

Quality Control and Analytical Methods

Acetate Content Assay

Ion chromatography quantifies acetate levels, with specifications set at 9.1–10.5% (w/w).

Purity and Potency Testing

  • HPLC : Reverse-phase C18 columns (0.1% TFA/acetonitrile gradient) resolve lanreotide from deamidated and oxidized impurities (<0.5% each).

  • In Vitro Release : Phosphate buffer (pH 7.4) assays show >80% drug release over 14 days, correlating with in vivo efficacy .

Q & A

Q. What synthetic strategies are recommended for constructing this macrocyclic compound?

Methodological Answer: The synthesis of this complex macrocycle likely involves multi-step solid-phase or solution-phase approaches. Key steps include:

  • Protecting group strategies for amines (e.g., Fmoc/Boc) and carboxylic acids to prevent unwanted side reactions.
  • Cyclization via disulfide bonds , leveraging the 1,2-dithia moiety, under controlled redox conditions.
  • Stepwise coupling of functionalized side chains (e.g., naphthyl, indolyl, and hydroxyphenyl groups) using reagents like HATU or EDCI for amide bond formation.
  • Purification via preparative HPLC or size-exclusion chromatography to isolate the macrocycle .

Q. How can the structure of this compound be characterized using analytical techniques?

Methodological Answer:

  • NMR Spectroscopy : 1D/2D NMR (e.g., 1^1H, 13^{13}C, COSY, HSQC) to resolve stereochemistry and confirm connectivity of the macrocycle and side chains. Evidence from similar compounds shows distinct aromatic (δ 7.0–7.4 ppm) and amide (δ 6.5–8.0 ppm) proton signals .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI or MALDI-TOF) to verify the molecular formula (C54_{54}H69_{69}N11_{11}O10_{10}S2_2) and isotopic pattern .
  • X-ray Crystallography : If single crystals are obtainable, this method can resolve absolute configuration and non-covalent interactions .

Q. What are the stability and recommended storage conditions for this compound?

Methodological Answer:

  • Stability : Stable under inert atmospheres (N2_2/Ar) at −20°C in lyophilized form. Avoid exposure to moisture, strong acids/bases, and oxidizing/reducing agents to prevent disulfide bond cleavage or hydrolysis .
  • Storage : Dissolve in anhydrous DMSO or DMF at 1–10 mM concentrations, aliquot, and store at −80°C for long-term stability. Monitor degradation via LC-MS .

Q. How can researchers assess purity and identify potential impurities in synthesized batches?

Methodological Answer:

  • Analytical HPLC : Use C18 columns (e.g., Chromolith®) with gradient elution (0.1% TFA in water/acetonitrile) to resolve impurities. Compare retention times with reference standards .
  • LC-MS/MS : Detect trace impurities (e.g., truncated peptides, oxidation byproducts) using MRM transitions specific to the target compound .
  • Elemental Analysis : Confirm stoichiometry (C, H, N, S) to validate purity ≥95% .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and yield of this compound?

Methodological Answer:

  • Heuristic Algorithms : Apply Bayesian optimization to screen reaction parameters (temperature, solvent, catalyst loading) for cyclization efficiency. Use response surface models to predict optimal conditions .
  • Density Functional Theory (DFT) : Simulate transition states of disulfide bond formation to identify kinetic bottlenecks and guide catalyst selection .

Q. What role do non-covalent interactions play in the supramolecular behavior of this compound?

Methodological Answer:

  • Hydrogen Bonding/π-Stacking : Use crystallography or NMR titration to map interactions between the indolyl/naphthyl groups and target biomolecules.
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (Kd_d) to proteins or DNA, correlating structural motifs (e.g., hydroxyphenyl) with activity .

Q. How can degradation pathways and products be analyzed under stress conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and oxidative (H2_2O2_2) or acidic (0.1 M HCl) conditions.
  • High-Resolution LC-MS : Identify degradation products (e.g., hydrolyzed amides, sulfoxide derivatives) and propose pathways using fragmentation patterns .

Q. What mechanistic insights can be gained from studying its reactivity with biomimetic reagents?

Methodological Answer:

  • Kinetic Studies : Use stopped-flow spectroscopy to monitor disulfide bond reduction by glutathione or dithiothreitol (DTT).
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for interactions with metal ions (e.g., Zn2+^{2+}) or enzymes .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.